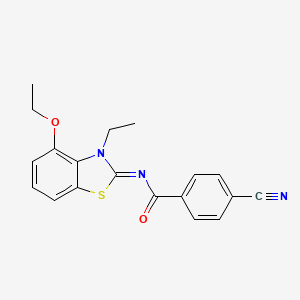

4-cyano-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been studied for their diverse biological activities.

Scientific Research Applications

Photovoltaics and Solar Cells

(E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: has been investigated for its role in enhancing the efficiency and stability of perovskite solar cells. Researchers have explored its use as a molecular modifier to regulate crystallization and reduce defects in thin-film perovskite materials. By introducing this organic small molecule sulfonamide (PSAD) into the precursor solution, they achieved large-grain, defect-reduced perovskite films. These improvements led to reduced non-radiative recombination, lower hole extraction energy losses, and enhanced electron extraction, ultimately contributing to more efficient and stable devices .

Antioxidant Properties

In the field of medicinal chemistry, derivatives of (E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been evaluated for their antioxidant activity. Although specific studies on this compound are limited, related cyanoacetamide derivatives have demonstrated moderate antioxidant properties. These compounds could potentially be explored further for their ability to scavenge free radicals and protect against oxidative stress .

Anti-Microbial Activity

While not directly studied for its antimicrobial properties, the broader class of cyanoacetamide derivatives has been investigated. For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide derivatives exhibited moderate antibacterial activity against E. coli, K. pneumoniae, and S. aureus. Although this specific compound was not tested, it highlights the potential of related cyanoacetamides in combating bacterial infections .

Heterocyclic Synthesis

The cyanoacetamide moiety serves as a versatile building block for synthesizing various heterocyclic compounds. Researchers have used ethyl cyanoacetate (a precursor to cyanoacetamide) in cascade reactions to produce highly substituted tetrahydroquinolines. These tetrahydroquinoline derivatives find applications in pesticides, antioxidants, photosensitizers, and dyes, as well as pharmaceuticals. The development of space accelerometers and inertial sensors based on capacitive sensors and electrostatic control techniques has also been explored independently at Huazhong University of Science and Technology (HUST) over the past 16 years .

Space Science and Gravitational Wave Detection

At HUST, research has focused on developing space electrostatic accelerometers based on capacitive sensors. These accelerometers play crucial roles in satellite Earth gravity field recovery missions. Additionally, ultralow-noise inertial sensors are essential for space gravitational wave detection missions, such as the Laser Interferometer Space Antenna (LISA) mission. The electrostatic accelerometer technology has been verified in ground investigations and space missions, contributing to our understanding of the Earth-Atmosphere system and improving monitoring and prediction capabilities .

Nanoscience and Large Scientific Facilities

While not directly related to this specific compound, multidisciplinary nanoscience research has been conducted using large scientific facilities. These efforts aim to explore nanoscale phenomena and advance our understanding of materials, structures, and interactions at the atomic and molecular levels. Such research contributes to various fields, including chemistry, physics, and materials science .

properties

IUPAC Name |

4-cyano-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-3-22-17-15(24-4-2)6-5-7-16(17)25-19(22)21-18(23)14-10-8-13(12-20)9-11-14/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLWHJSGAKJJOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2662846.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2662855.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2662857.png)

![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2662863.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2662864.png)